molecular formula C15H11ClN2O2S2 B2798785 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1421453-02-2

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2798785
CAS No.: 1421453-02-2
M. Wt: 350.84
InChI Key: WBNOADKVIAKVKN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2-yloxy intermediate. This intermediate is then reacted with azetidin-1-yl and 5-chlorothiophen-2-yl groups under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used for the quantitative determination and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another, typically using reagents like sodium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are usually carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone: Similar structure but with a bromine atom instead of chlorine.

    (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-fluorothiophen-2-yl)methanone: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-13-6-5-12(21-13)14(19)18-7-9(8-18)20-15-17-10-3-1-2-4-11(10)22-15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNOADKVIAKVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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